2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinone core, a chlorophenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic substitution reaction.
Attachment of the Trifluoromethylphenyl Group: This can be done using trifluoromethylation reactions, which may involve reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridazinone core can interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group.
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide: Similar structure but has a fluorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide enhances its lipophilicity and metabolic stability, making it more effective in penetrating biological membranes and potentially more resistant to metabolic degradation .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-14-5-1-12(2-6-14)16-9-10-18(28)26(25-16)11-17(27)24-15-7-3-13(4-8-15)19(21,22)23/h1-10H,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNFDHDMBLKKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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